1-[(4-bromophenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946379-74-4
Cat. No.: VC11933287
Molecular Formula: C19H14BrFN2O2
Molecular Weight: 401.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946379-74-4 |
|---|---|
| Molecular Formula | C19H14BrFN2O2 |
| Molecular Weight | 401.2 g/mol |
| IUPAC Name | 1-[(4-bromophenyl)methyl]-N-(2-fluorophenyl)-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H14BrFN2O2/c20-14-9-7-13(8-10-14)12-23-11-3-4-15(19(23)25)18(24)22-17-6-2-1-5-16(17)21/h1-11H,12H2,(H,22,24) |
| Standard InChI Key | GHYLFCDDUHFLAR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br)F |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br)F |
Introduction
1-[(4-bromophenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a dihydropyridine ring, a bromophenyl group, and a fluorophenyl group. This structure suggests potential for diverse biological activities due to the presence of halogen substituents and the carboxamide functional group. The compound's molecular formula is C19H14BrFN2O2, and its CAS number is 946379-74-4 .
Synthesis and Preparation
The synthesis of 1-[(4-bromophenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and the attachment of the bromophenyl and fluorophenyl groups. Each step must be optimized for yield and purity.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[(4-bromophenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Dihydropyridine with bromophenyl and fluorophenyl groups | Combination of bromo and fluoro substituents |
| 1-(4-chlorophenyl)-N-(3-fluorophenyl)-2-pyrrolidinone | Pyrrolidinone ring | Chlorine instead of bromine |
| 1-(4-bromophenyl)-N-(phenyl)-3-hydroxyurea | Hydroxyurea derivative | Hydroxy group alters reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume